1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a bicyclic hexane structure with a thiophene ring attached to one of its carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition of alkenes with bicyclo[1.1.0]butanes under photochemical conditions . Another approach involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These reactions are known for their efficiency and ability to produce the desired bicyclic structure with high yields.
Industrial Production Methods: Industrial production of this compound may leverage scalable photochemical processes or catalytic methods that allow for the efficient synthesis of large quantities. The use of photochemistry and Lewis acid catalysis ensures that the production process is both cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophene derivatives
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere for benzene derivatives, which can enhance the pharmacokinetic properties of drug candidates
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties
Wirkmechanismus
The mechanism by which 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The rigid bicyclic structure allows for precise orientation of functional groups, which can enhance binding affinity to specific molecular targets. This compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
Bicyclo[2.1.1]hexane-5-carboxylic acid derivatives: Various derivatives with different substituents on the bicyclic framework
Uniqueness: 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H12O2S |
---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
1-thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C11H12O2S/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13) |
InChI-Schlüssel |
MHUIZKOIHOEEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.